7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with bromine, chlorine, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the bromination of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position of the substituents.
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: Another related compound with an additional carboxylate group.
Uniqueness
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3 |
InChI Key |
AGJXNGLTLOBZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C(=C1)Br)Cl |
Origin of Product |
United States |
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